2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid
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Overview
Description
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 2-hydroxy-4-methoxybenzoic acid followed by hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using suitable catalysts and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzenedicarboxylic acids depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyterephthalic Acid: Similar structure but with hydroxyl groups at different positions.
2,5-Dihydroxyterephthalic Acid: Contains two hydroxyl groups on the benzene ring.
Terephthalic Acid: Lacks hydroxyl and methoxy groups, used primarily in polymer production.
Uniqueness
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1202796-52-8 |
---|---|
Molecular Formula |
C9H8O6 |
Molecular Weight |
212.157 |
IUPAC Name |
2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
PTOYQUWBFGYVJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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